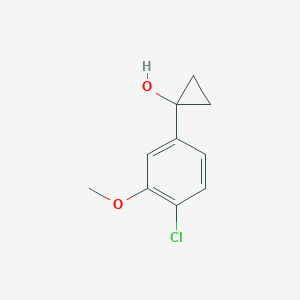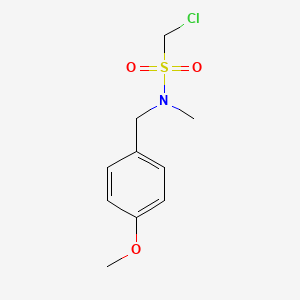
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a methoxybenzyl group, and a methylmethanesulfonamide group.
Métodos De Preparación
The synthesis of 1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide typically involves several steps. One common synthetic route includes the reaction of 1-chloro-N,N,2-trimethylpropenylamine with 4-methoxybenzyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets . The methylmethanesulfonamide group can contribute to the compound’s solubility and stability .
Comparación Con Compuestos Similares
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide can be compared with other similar compounds, such as:
1-Chloro-n-(4-methylbenzyl)-n-methylmethanesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
1-Chloro-n-(4-ethoxybenzyl)-n-methylmethanesulfonamide: Similar structure but with an ethoxy group instead of a methoxy group.
1-Chloro-n-(4-hydroxybenzyl)-n-methylmethanesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H14ClNO3S |
|---|---|
Peso molecular |
263.74 g/mol |
Nombre IUPAC |
1-chloro-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-12(16(13,14)8-11)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3 |
Clave InChI |
COFIXLQEMCWNAU-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


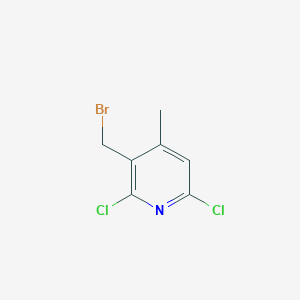
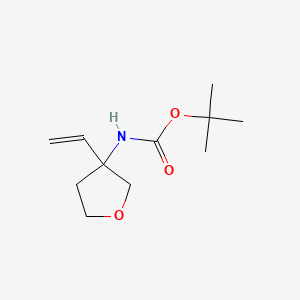
![2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid](/img/structure/B13618142.png)
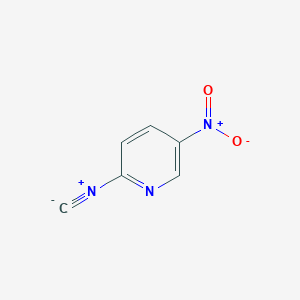
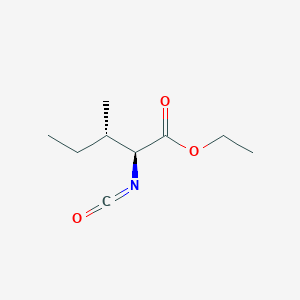
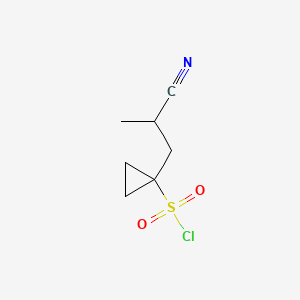
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
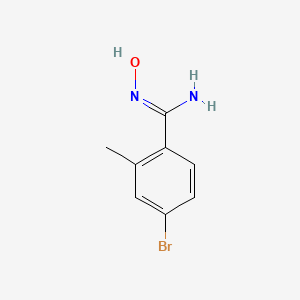
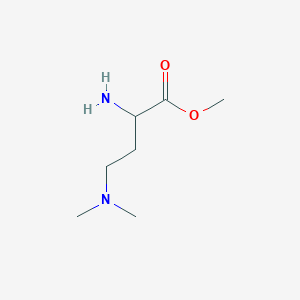
![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
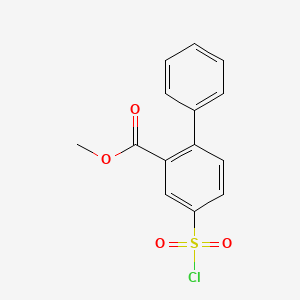
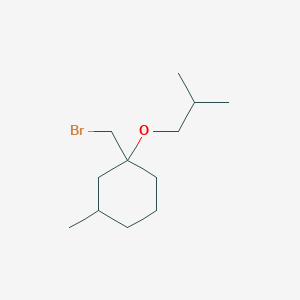
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
